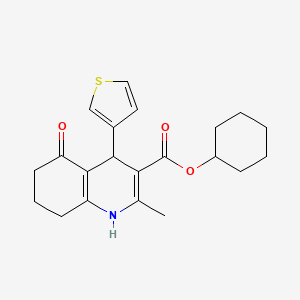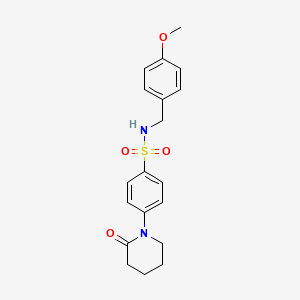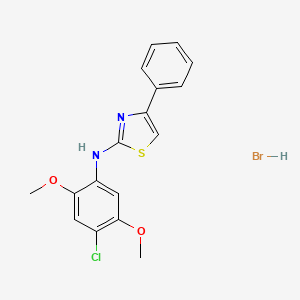![molecular formula C15H28N2O2 B4958176 2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4958176.png)
2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide, also known as CX-717, is a nootropic drug that has gained attention in recent years due to its potential cognitive-enhancing effects.
Scientific Research Applications
2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide has been studied for its potential cognitive-enhancing effects in both animals and humans. Studies have shown that 2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide can improve working memory, attention, and reaction time in rats and monkeys. In humans, 2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide has been shown to improve working memory and attention in healthy volunteers and in individuals with attention deficit hyperactivity disorder (ADHD).
Mechanism of Action
The exact mechanism of action of 2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide is not fully understood. However, it is thought to act as a positive allosteric modulator of the AMPA receptor, which is involved in synaptic plasticity and memory formation. By enhancing the activity of the AMPA receptor, 2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide may improve cognitive function.
Biochemical and Physiological Effects:
2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide has been shown to increase the release of acetylcholine and glutamate in the prefrontal cortex, which may contribute to its cognitive-enhancing effects. Additionally, 2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide has been shown to increase cerebral blood flow in the prefrontal cortex, which may also contribute to its cognitive-enhancing effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide in lab experiments is its potential to improve cognitive function in animal models, which may allow for more accurate and reliable testing of cognitive function. However, one limitation of using 2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide in lab experiments is its potential to interact with other drugs or compounds, which may complicate the interpretation of results.
Future Directions
Future research on 2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide could explore its potential as a treatment for cognitive deficits in individuals with neurological disorders, such as Alzheimer's disease or traumatic brain injury. Additionally, research could explore the long-term effects of 2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide use and its potential for abuse. Finally, research could explore the potential of 2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide to enhance cognitive function in healthy individuals and its potential as a cognitive enhancer for individuals in high-pressure or high-stress environments, such as military or emergency responders.
Synthesis Methods
The synthesis method of 2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide involves the reaction of cyclohexanone with ethyl chloroacetate to form ethyl 2-cyclohexyl-2-oxoacetate. This compound is then reacted with morpholine to form 2-cyclohexyl-N-(4-morpholinyl)acetamide. Finally, this compound is treated with 1,3-dibromopropane to form 2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide.
properties
IUPAC Name |
2-cyclohexyl-N-(3-morpholin-4-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c18-15(13-14-5-2-1-3-6-14)16-7-4-8-17-9-11-19-12-10-17/h14H,1-13H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFUXCUJOLAEBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-[3-(morpholin-4-yl)propyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline](/img/structure/B4958094.png)
![2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4958108.png)
![3-(2,4-dimethylphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B4958128.png)


![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B4958140.png)

![N-(3-cyano-4,5-dimethyl-2-thienyl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-nitrobenzamide](/img/structure/B4958144.png)
![4-(3-bromo-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4958146.png)

![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4958157.png)
![1-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4958170.png)
![4-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4958179.png)
![ethyl (5-{[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4958187.png)